REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH2:10][OH:11])[C:5]([N:12]=NC2C=CC(Cl)=CC=2)=[C:4]([Cl:21])[N:3]=1.C(O)C.O>[Zn].C(O)(=O)C>[Cl:21][C:4]1[N:3]=[C:2]([NH2:1])[N:7]=[C:6]([NH:8][CH2:9][CH2:10][OH:11])[C:5]=1[NH2:12]
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)NCCO)N=NC1=CC=C(C=C1)Cl)Cl
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Name
|
|
Quantity
|
76 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
76 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.52 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in a nitrogen stream
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
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Details
|
the mixture was stirred at the same temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
FILTRATION
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Details
|
The reaction mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent of the filtrate was distilled away under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (chloroform:methanol=20:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC(=N1)N)NCCO)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.34 g | |
YIELD: PERCENTYIELD | 18.3% | |
YIELD: CALCULATEDPERCENTYIELD | 18.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |